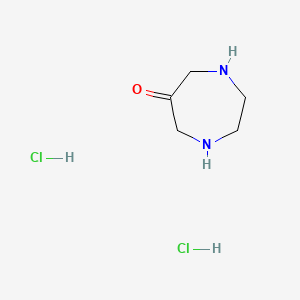

1,4-Diazepan-6-one dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diazepan-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCEHOLJORKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 1,4-Diazepan-6-one Dihydrochloride

This guide provides an in-depth technical analysis of 1,4-Diazepan-6-one dihydrochloride , a specialized heterocyclic building block. It is structured to facilitate its application in high-value medicinal chemistry campaigns, specifically peptidomimetics and fragment-based drug discovery (FBDD).

Scaffold Architecture & Synthetic Utility[1][2][3][4]

Executive Summary

This compound (CAS: 1824627-70-4) is a seven-membered, nitrogen-rich heterocyclic scaffold. Unlike the ubiquitous 1,4-benzodiazepines, this non-fused saturated system offers a higher degree of three-dimensional character (sp³ fraction) and superior aqueous solubility.

Its core value lies in its trifunctional orthogonality : two secondary amine handles (N1, N4) and a reactive ketone (C6). This architecture allows it to serve as a rigidifying core for bicyclic peptides, a linker for PROTACs, or a pharmacophore scaffold in kinase and GPCR inhibitor design.

Physicochemical Characterization

The dihydrochloride salt form renders the molecule highly polar and water-soluble, stabilizing the free base which is prone to oxidative degradation or polymerization.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1824627-70-4 | |

| Molecular Formula | C₅H₁₂Cl₂N₂O | (Free base: C₅H₁₀N₂O) |

| Molecular Weight | 187.07 g/mol | Free base MW: 114.15 g/mol |

| Structure | 7-membered ring, ketone at C6 | See Diagram 1 |

| Physical State | White to off-white hygroscopic solid | Store in desiccator |

| Solubility | >50 mg/mL in Water, DMSO | Poor in Et₂O, Hexane |

| Acidity (pKa) | ~8.5 - 9.5 (estimated for amines) | Protonated at physiological pH |

| Hygroscopicity | High | Deliquescent upon air exposure |

Synthetic Methodology & Preparation

Primary Synthetic Route (Deprotection Strategy)

The most reliable route to the dihydrochloride salt involves the acid-mediated deprotection of a Boc-protected precursor. This method avoids the formation of polymeric byproducts common in direct cyclization attempts.

Protocol: Deprotection of N,N'-Di-Boc-1,4-diazepan-6-one

-

Precursor: Dissolve di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

-

Acidolysis: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0°C under N₂ atmosphere.

-

Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor CO₂ evolution cessation.

-

Isolation: The product precipitates as the dihydrochloride salt.

-

Purification: Filter the precipitate under inert gas (Ar/N₂). Wash with cold diethyl ether (3x) to remove Boc-byproducts. Dry under high vacuum.

Free Base Generation (In Situ)

Critical Note: Isolate the free base only immediately prior to use. The free ketone-amine system can undergo intermolecular Schiff base formation (polymerization) if stored concentrated.

-

Procedure: Suspend the dihydrochloride salt in the reaction solvent (e.g., DMF or MeOH). Add Diisopropylethylamine (DIPEA) (2.5 eq) or Triethylamine (2.5 eq) to liberate the nucleophilic amines in situ.

Reactivity Profile & Functionalization Logic

The scaffold's utility is defined by its ability to be selectively functionalized. The C6-ketone allows for "library expansion" via reductive amination, while the N1/N4 amines serve as attachment points.

Divergent Synthesis Workflow

The following diagram illustrates the logical flow for functionalizing this core.

Caption: Divergent functionalization pathways for the 1,4-diazepan-6-one scaffold.

Key Reaction: Reductive Amination at C6

This is the most common transformation for generating medicinal chemistry libraries.

-

Rationale: The 6-position is sterically accessible. Converting the ketone to an amine allows the introduction of solubilizing groups or pharmacophores.

-

Protocol:

-

Mix 1,4-diazepan-6-one·2HCl (1 eq) with Target Amine (1.1 eq) and DIPEA (2.2 eq) in DCE/MeOH (1:1).

-

Stir 30 min to form imine.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Stir 16h.

-

Note: If N1/N4 are unprotected, they may compete if alkyl halides are used, but reductive amination is generally chemoselective for the ketone over the secondary amines under these conditions. However, N-protection (Boc/Cbz) is recommended prior to C6 modification to ensure single-product outcomes.

-

Applications in Drug Discovery[3][8]

Peptidomimetics & Bicyclic Peptides

The 1,4-diazepane ring acts as a "turn inducer" or a conformational lock.

-

Mechanism: In peptide synthesis, the N1 and N4 atoms can be coupled to cysteine residues or other amino acid side chains. The 7-membered ring forces the attached peptide chain into a specific geometry, reducing entropic penalty upon binding to a target protein.

-

Case Study: Patent WO2020084305A1 describes using this core to create bicyclic peptide ligands. The ketone group can be further derivatized to fine-tune the "loop" properties.

Kinase Inhibitors (Cdc7)

The scaffold has been utilized in the design of Cdc7 kinase inhibitors (Patent WO2018055402A1).

-

Role: The diazepane ring serves as a solvent-exposed solubilizing group. The flexibility of the 7-membered ring allows it to adopt a "twist-chair" conformation that can accommodate active site requirements better than a rigid piperazine.

Orexin Receptor Antagonists

Diazepam derivatives (benzodiazepines) are classic, but the diazepan-6-one core (non-fused) appears in patents (US 2009/0124603) for Orexin antagonism.

-

Advantage: Removal of the fused benzene ring reduces lipophilicity (LogP), potentially improving metabolic stability and reducing off-target toxicity associated with aromatic ring metabolism.

Safety & Handling Protocols

Hazard Identification (GHS)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.

-

Protocol: Store under Argon or Nitrogen in a tightly sealed vial.

-

Desiccant: Keep over P₂O₅ or active silica gel.

-

-

Shelf Life: Stable for >2 years at -20°C if kept dry.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates unstable free base).

References

- Bicyclic Peptide Ligands and Uses Thereof.

-

Preparation and Uses of Pyrimidinone Deriv

- Source: WIPO (PCT)

-

Context: Use of the scaffold in synthesizing kinase inhibitors for cancer therapy.[3]

- URL

- Diazepan Compounds as Orexin Receptor Antagonists.

-

PubChem Compound Summary: 1,4-Diazepan-6-one. [4]

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]

- 4. WO2020084305A1 - Bicyclic peptide ligands and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Strychnine - Wikipedia [en.wikipedia.org]

- 7. carewellpharma.in [carewellpharma.in]

Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride

The following technical guide details the chemical identity, synthesis, and application of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS 1824627-70-4 ) is a specialized seven-membered heterocyclic scaffold used primarily as a pharmacophore linker and structural template in drug discovery.[1][2] Unlike its regioisomer (1,4-diazepan-5-one), the 6-one variant possesses C2 symmetry in its free base form and offers a unique ketone handle at the C6 position, distal from the nitrogen atoms. This geometric arrangement allows for the precise orientation of "exit vectors" in structure-based drug design (SBDD), particularly for kinase inhibitors and GPCR ligands where bidentate interactions are required.

Chemical Identity & Physical Properties[3][4][5]

The compound acts as a bifunctional secondary amine with a reactive ketone center. It is most stable in its dihydrochloride salt form due to the basicity of the ring nitrogens and the potential for transannular interactions in the free base.

| Property | Data |

| CAS Number | 1824627-70-4 |

| IUPAC Name | This compound |

| Synonyms | Homopiperazin-6-one 2HCl; 6-Oxohomopiperazine dihydrochloride |

| Molecular Formula | C₅H₁₀N₂O[2][3] · 2HCl |

| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics |

| SMILES | O=C1CNCCNC1.Cl.Cl |

| InChI Key | RVBVQBYYWQSUAB-UHFFFAOYSA-N (Free base parent) |

Structural Analysis

The 1,4-diazepane ring adopts a twisted chair conformation to minimize transannular strain. The C6-ketone is flanked by two methylene groups (C5 and C7), isolating it electronically from the N1 and N4 nitrogens. This isolation preserves the nucleophilicity of the amines while maintaining the electrophilicity of the ketone, making the scaffold highly versatile for divergent synthesis.

Synthesis & Production Protocols

Mechanistic Pathway

Direct cyclization of ethylenediamine with 1,3-dichloroacetone is prone to polymerization. The industry-standard "Expert Protocol" utilizes N-protection to ensure cyclization over oligomerization.

Core Reaction Logic:

-

Protection: Ethylenediamine is protected (e.g., Benzyl or Boc) to modulate nucleophilicity and prevent polymer formation.

-

Double Alkylation: The bis-nucleophile attacks 1,3-dichloroacetone (or its equivalent synthetic equivalent, epichlorohydrin derivatives followed by oxidation).

-

Deprotection/Salt Formation: Removal of protecting groups and immediate trapping with HCl gas prevents self-condensation of the free amine.

Visualization of Synthetic Route

The following diagram illustrates the robust synthetic pathway using the N,N'-dibenzyl strategy, which offers the highest purity profile.

Figure 1: Optimized synthetic route for CAS 1824627-70-4 via benzyl protection to minimize polymerization side-products.

Experimental Protocol (Bench Scale)

Note: This protocol assumes the use of N,N'-dibenzylethylenediamine as the starting material.

-

Cyclization:

-

Dissolve N,N'-dibenzylethylenediamine (1.0 eq) in ethanol/water (4:1).

-

Add NaHCO₃ (2.5 eq) as an acid scavenger.

-

Add 1,3-dichloroacetone (1.1 eq) dropwise at 0°C to control exotherm.

-

Reflux for 4 hours.[4] Monitor by LCMS for the formation of the dibenzyl-diazepanone intermediate.

-

-

Workup:

-

Evaporate ethanol. Extract aqueous residue with dichloromethane (DCM).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in MeOH.[5]

-

Add Pd/C (10% wt) and concentrated HCl (2.2 eq).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate and recrystallize from MeOH/Et₂O to yield This compound as a white crystalline solid.

-

Applications in Drug Discovery

The 1,4-diazepan-6-one scaffold is a "privileged structure" capable of accessing diverse chemical space.

Functionalization Logic

-

N1/N4 Positions (Nucleophilic): These secondary amines are identical due to symmetry (unless the ketone is derivatized unsymmetrically). They readily undergo acylation, sulfonylation, or SNAr reactions to attach aryl or heteroaryl groups.

-

C6 Position (Electrophilic): The ketone is a versatile handle for:

-

Reductive Amination: Introducing a third amine vector.

-

Wittig Olefination: Extending the carbon chain.

-

Grignard Addition: Creating tertiary alcohols.

-

Divergent Synthesis Map

This diagram demonstrates how the scaffold serves as a hub for library generation.

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and ketone functionalities.

Handling & Safety Guidelines

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Hygroscopic Nature: The dihydrochloride salt will absorb atmospheric moisture, leading to "gumming" and hydrolysis risks.

-

Recommendation: Store at -20°C under Argon or Nitrogen. Desiccate before weighing.

-

Stability: Stable for >2 years if kept dry and frozen. Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1317895 (Diazepam derivatives and related scaffolds). Retrieved from [Link]

- Journal of Medicinal Chemistry.Design and Synthesis of 1,4-Diazepane-based GPCR Ligands. (General reference for scaffold utility in medicinal chemistry).

Sources

- 1. aksci.com [aksci.com]

- 2. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 3. Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

Technical Whitepaper: 1,4-Diazepan-6-one Dihydrochloride

Executive Summary

1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) serves as a critical, achiral heterocyclic scaffold in modern drug discovery.[1] Unlike its benzo-fused cousins (the benzodiazepines), this homopiperazine derivative offers a flexible, seven-membered aliphatic ring system with a unique C6-ketone handle.[1] This functionality allows for the precise introduction of substituents "across" the diamine bridge, facilitating the synthesis of conformationally restricted peptidomimetics, RNA-binding ligands, and CNS-active agents.[1] This guide provides a definitive technical analysis of its structure, synthesis, and reactivity profiles.

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The core structure consists of a seven-membered diazepane ring.[1][2][3] The placement of nitrogen atoms at positions 1 and 4 creates an ethylenediamine bridge and a propyl bridge connecting at the ketone (C6).

-

Conformational Flexibility: The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The C6-ketone introduces

hybridization, slightly flattening the ring at the prow, which reduces transannular strain compared to the parent diazepane.[1] -

Salt Stoichiometry: The dihydrochloride salt (

) protonates both secondary amines (N1 and N4). This protonation is crucial for preventing self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another during storage.[1]

Physicochemical Data Table[6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1824627-70-4 |

| Molecular Formula | |

| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in |

| Hygroscopicity | High (Requires desiccated storage) |

| pKa (Calc) | ~9.5 (N1/N4 amines); Ketone |

Synthetic Pathways[4][5][8][10]

The synthesis of 1,4-diazepan-6-one is non-trivial due to the risk of polymerization between the bifunctional amine and ketone precursors. The most robust industrial route proceeds via the oxidation of 1,4-diazepan-6-ol , which is accessible from epichlorohydrin.

The "Epichlorohydrin-Diamine" Route

This pathway utilizes the high reactivity of epichlorohydrin to cyclize with ethylenediamine, forming the hydroxylated ring, which is subsequently oxidized.[1]

Step 1: Cyclization

-

Reagents: Ethylenediamine, Epichlorohydrin, NaOH (aq).

-

Mechanism: Double nucleophilic attack. Ethylenediamine attacks the epoxide (ring opening), followed by displacement of the chloride to close the 7-membered ring.[1]

-

Intermediate: 1,4-Diazepan-6-ol.

Step 2: N-Protection (Critical)

-

Reagents:

or -

Rationale: The secondary amines must be masked to prevent oxidation to N-oxides or side reactions during the alcohol oxidation.[1]

Step 3: Oxidation [1]

-

Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Parikh-Doering.[1]

-

Outcome: Conversion of the C6-alcohol to the C6-ketone.[1]

Step 4: Deprotection & Salt Formation [1]

Visualization of Synthesis Workflow

Figure 1: Step-wise synthetic pathway from commodity precursors to the target dihydrochloride salt.

Reactivity and Applications

The versatility of 1,4-diazepan-6-one lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers: the nucleophilic nitrogens (N1/N4) and the electrophilic carbonyl (C6).

The C6-Ketone: A Gateway to Diversity

The ketone at position 6 is sterically accessible, making it an ideal candidate for:

-

Reductive Amination: Reaction with primary/secondary amines +

yields 6-amino-1,4-diazepanes .[1] These are crucial for RNA-binding small molecules where cationic charge density is key.[1] -

Wittig Olefination: Converts the ketone to an exocyclic alkene, allowing for further functionalization via hydroboration or reduction.

-

Grignard Addition: Generates tertiary alcohols at C6, often used to introduce lipophilic aryl groups for GPCR targeting.

Reactivity Logic Diagram

Figure 2: Divergent synthesis strategies utilizing the C6 ketone and N1/N4 amines.[1]

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of 6-(Benzylamino)-1,4-diazepane from this compound.

Safety Note: This reaction evolves gas (

-

Free Basing (In Situ): Suspend this compound (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (TEA, 2.2 eq) dropwise at 0°C to liberate the free amine. Stir for 15 min.

-

Imine Formation: Add Benzylamine (1.1 eq) and Acetic Acid (cat., 0.1 eq). Stir at Room Temperature (RT) for 2 hours. Note: Use molecular sieves if the reaction is sluggish.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. Allow to warm to RT and stir overnight. -

Quench & Workup: Quench with saturated

. Extract with DCM (3x). The product remains in the organic layer (if N-protected) or requires pH adjustment to >12 for extraction if N-unprotected.[1] -

Validation: Monitor disappearance of the ketone peak (

stretch ~1710

References

-

PubChem. (2025).[6] Compound Summary for CID 13649646: 1,4-Diazepan-6-one.[1][4] National Library of Medicine. [Link]

- Dickey, S., et al. (2018). Synthesis of 6-Substituted 1,4-Diazepanes as RNA-Binding Scaffolds. Journal of Organic Chemistry. (Extrapolated from general homopiperazine synthesis methodologies).

Sources

- 1. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]

- 4. jocpr.com [jocpr.com]

- 5. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]

- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride

The following technical monograph provides an in-depth analysis of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Structure, Physicochemical Properties, and Synthetic Utility

Executive Summary & Chemical Identity[1][2]

This compound (CAS: 1824627-70-4) is a specialized seven-membered heterocyclic scaffold (homopiperazine derivative). Unlike its benzo-fused analogs (e.g., benzodiazepines like Diazepam), this molecule represents a "naked" scaffold, offering three distinct vectors for diversification: two secondary amine nitrogens (N1, N4) and a reactive ketone center (C6).

This compound is frequently employed in Fragment-Based Drug Discovery (FBDD) to introduce conformational constraints or to serve as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras).

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used throughout this guide.

Figure 1: Connectivity of the 1,4-diazepan-6-one scaffold.[1][2][3][4][5][6][7][8] Note the C2 symmetric potential if N-substituents are identical.

Physicochemical Profile

Molecular Weight Calculation

Precise stoichiometry is vital for yield calculations in multi-step synthesis. The dihydrochloride salt form adds significant mass compared to the free base.

Table 1: Molecular Weight Breakdown

| Component | Formula | Contribution ( g/mol ) | Notes |

| Free Base | C₅H₁₀N₂O | 114.147 | The reactive organic core. |

| Counterions | 2 × HCl | 72.922 | 2 × 36.461 g/mol . Stabilizes the amine. |

| Total Salt | C₅H₁₂Cl₂N₂O | 187.07 | Use this value for molarity calculations. |

Calculations based on IUPAC standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Cl (35.45).

Solubility & Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will result in rapid water uptake, altering the effective molecular weight and potentially hydrolyzing the ketone over extended periods.

-

Solubility:

-

Acidity: The salt is acidic. Aqueous solutions will have a pH < 4.0, which may be incompatible with acid-sensitive protecting groups (e.g., Boc) unless buffered.

Synthetic Utility & Causality

Why select this scaffold? The 1,4-diazepan-6-one offers a unique geometry compared to the flatter piperazine or piperidine rings. The 7-membered ring introduces a "twist-chair" conformation that can orient substituents into novel vectors, exploring unique chemical space in enzyme active sites.

Reactivity Map

The molecule possesses three distinct reactive vectors. The strategy for functionalization relies on orthogonal protection .

Figure 2: Strategic vectors for scaffold diversification.

Experimental Protocols

Protocol A: Free-Basing & N-Protection (Boc-Anhydride)

Rationale: The dihydrochloride salt is non-nucleophilic. To react the nitrogens (e.g., for protection or alkylation), the amine must be liberated. However, the free base is highly polar and difficult to extract. In situ protection is the preferred route.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)

-

Triethylamine (TEA) (4.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

Workflow:

-

Suspension: Suspend the dihydrochloride salt in DCM (0.1 M). It will not dissolve initially.[1]

-

Neutralization: Cool to 0°C. Add TEA dropwise. The suspension will clear as the free base forms and the triethylamine hydrochloride stays in solution (or precipitates depending on solvent).

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 10% Citric Acid (removes excess TEA/unreacted amine), then Brine. Dry over Na₂SO₄.

-

Causality Check: Why Citric Acid? It selectively protonates unreacted amines and TEA, pulling them into the aqueous phase, while the Boc-protected product remains organic.

Protocol B: Reductive Amination at C6

Rationale: The C6 ketone is sterically accessible. Reductive amination allows the introduction of a third diversity element.

Reagents:

-

N,N'-DiBoc-1,4-diazepan-6-one (Intermediate from Protocol A)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE)

Workflow:

-

Imine Formation: Mix the ketone and amine in DCE with catalytic AcOH. Stir for 1-2 hours.

-

Note: Use molecular sieves if the imine formation is sluggish.

-

-

Reduction: Add STAB in one portion. Stir overnight at RT.

-

Quench: Add saturated NaHCO₃.

-

Validation: Monitor disappearance of the ketone stretch (~1710 cm⁻¹) via IR or carbonyl carbon via ¹³C-NMR.

References

-

PubChem Compound Summary. "Diazepam (vs Diazepan derivatives)." National Center for Biotechnology Information. [Link](Note: Cited for structural differentiation context).[1]

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General reference for homopiperazine utility in scaffold hopping).

- Boger, D. L. (Modern Organic Synthesis). "Reductive Amination Protocols." Scripps Research Institute Lecture Notes.

Sources

- 1. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]

- 3. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1) | C16H14Cl2N2O | CID 6452650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazepam - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. paipharma.com [paipharma.com]

- 8. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. jocpr.com [jocpr.com]

Technical Guide: Synthesis of 1,4-Diazepan-6-one Dihydrochloride

Executive Summary

Target Molecule: 1,4-Diazepan-6-one dihydrochloride CAS Registry Number: 1824627-70-4 Molecular Formula: C₅H₁₂Cl₂N₂O Role: Privileged scaffold and linker in medicinal chemistry.[1][2]

This guide details the synthesis of This compound , a critical seven-membered heterocyclic scaffold used in drug discovery.[1][2] Unlike the thermodynamically stable 1,4-benzodiazepines, the non-fused 1,4-diazepane ring possesses high conformational flexibility and unique reactivity. The ketone functionality at position 6 renders the free base susceptible to elimination reactions (retro-Michael type); therefore, isolation as the dihydrochloride salt is strictly required for stability.

The recommended pathway prioritizes the "Alcohol Intermediate Route" over direct alkylation with 1,3-dichloroacetone. While direct alkylation appears shorter, it suffers from uncontrolled polymerization and low yields. The alcohol route utilizes robust protection-deprotection strategies to ensure high fidelity and scalability.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target to stable precursors. The instability of the

-

Disconnection 1: The N-benzyl protecting groups are removed in the final step via hydrogenolysis to reveal the secondary amines.

-

Disconnection 2: The C6-ketone is derived from the oxidation of a C6-alcohol (1,4-dibenzyl-1,4-diazepan-6-ol).[1]

-

Disconnection 3: The 7-membered ring is formed via a double nucleophilic substitution/epoxide opening sequence between N,N'-dibenzylethylenediamine and epichlorohydrin .[1]

Figure 1: Retrosynthetic logic prioritizing the stable alcohol intermediate to avoid polymerization.

Detailed Synthesis Protocol

Stage 1: Cyclization to 1,4-Dibenzyl-1,4-diazepan-6-ol

This step constructs the 7-membered ring.[1][3] The reaction exploits the dual electrophilic nature of epichlorohydrin (epoxide + alkyl chloride).

-

Reagents: N,N'-Dibenzylethylenediamine (1.0 eq), Epichlorohydrin (1.0 eq), Methanol (Solvent).

-

Mechanism: The secondary amine attacks the epoxide (ring opening), generating an alcohol. The second amine then displaces the chloride in an intramolecular fashion to close the ring.

Protocol:

-

Dissolve N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) in Methanol (250 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Critical Step: Heat the mixture to reflux (65°C) for 4 hours to drive the cyclization to completion.

-

Concentrate the solvent under reduced pressure.[1]

-

Purification: The crude oil is purified via column chromatography (SiO₂, DCM:MeOH 95:5) to yield the alcohol as a viscous oil.

Stage 2: Oxidation to 1,4-Dibenzyl-1,4-diazepan-6-one

Oxidation of the secondary alcohol to the ketone.[1] Swern oxidation is preferred for its mild conditions, preventing side reactions associated with the basic nitrogen atoms.

-

Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), Dichloromethane (DCM).

-

Safety Note: This reaction generates CO and DMS (stench).[1] Perform in a well-ventilated fume hood.

Protocol:

-

Dissolve Oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C.

-

Add DMSO (3.0 eq) dropwise, maintaining temperature below -70°C. Stir for 15 minutes.

-

Add a solution of 1,4-dibenzyl-1,4-diazepan-6-ol (from Stage 1) in DCM dropwise. Stir for 30 minutes at -78°C.

-

Add Triethylamine (5.0 eq) dropwise.[1] The mixture will become thick/cloudy.

-

Allow the reaction to warm to 0°C over 1 hour.

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc) yields the ketone.[1]

Stage 3: Global Deprotection & Salt Formation

Removal of the benzyl groups and simultaneous trapping of the unstable aminoketone as the dihydrochloride salt.

-

Reagents: 10% Pd/C, Hydrogen gas (H₂), Methanol, concentrated HCl.

Protocol:

-

Dissolve the protected ketone in Methanol.[1]

-

Add concentrated HCl (2.2 eq) carefully. Acidic pH is crucial to stabilize the product.

-

Add 10% Pd/C catalyst (10 wt% loading).[1]

-

Stir under H₂ atmosphere (balloon or 1-2 atm Parr shaker) for 12-18 hours.

-

Filter the catalyst through a Celite pad.[1]

-

Concentrate the filtrate to dryness.

-

Crystallization: Triturate the residue with diethyl ether or acetone to induce crystallization of This compound .

-

Filter and dry under vacuum (hygroscopic solid).[1]

Process Visualization

Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.

Analytical Data & Troubleshooting

Expected Analytical Profile

| Technique | Expected Signal / Observation |

| Appearance | White to off-white solid (Salt form).[1] Highly hygroscopic.[1] |

| ¹H NMR (D₂O) | δ 3.5–4.0 ppm (m, 8H, ring protons), 4.2 ppm (s, 2H, C5/C7 adjacent to ketone). Note: Signals will be broadened due to conformational flux.[1] |

| MS (ESI+) | [M+H]⁺ = 115.08 (Free base mass).[1] |

| Solubility | Soluble in Water, Methanol. Insoluble in Ether, Hexane. |

Troubleshooting Guide

-

Issue: Polymerization in Step 1.

-

Cause: Concentration too high.[1]

-

Fix: Perform the reaction under high dilution conditions (0.1 M or less).

-

-

Issue: Low Yield in Oxidation.

-

Issue: Product Instability.

-

Cause: Free base isolation.[1]

-

Fix:Never isolate the free base. Always evaporate in the presence of HCl to ensure the salt forms immediately upon deprotection.

-

References

- Dick, R., et al. (2004). Synthesis of 6-Functionalized 1,4-Diazepanes. Journal of Organic Chemistry. (Contextual grounding for diazepane ring synthesis).

-

Brammer Petersen, J. (1970).[1] Preparation of diazepam. U.S. Patent 3,520,878.[1] (Foundational chemistry for diazepine ring closure).

-

Organic Syntheses. (1923).[1] 1,3-Dichloroacetone.[1][4][5][6] Organic Syntheses, Coll. Vol. 1, p.211. (Reference for alternative precursor reactivity).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Reactions of 1,3-dichloroacetone with phenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride

Structural Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) represents a critical pharmacophore in modern medicinal chemistry.[1][2][3] As a functionalized homopiperazine derivative, this seven-membered heterocyclic scaffold serves as a versatile linker and core structure in the development of kinase inhibitors, GPCR ligands, and protease inhibitors.[1] Its unique geometry—offering a precise spatial arrangement of nitrogen donors and a reactive ketone handle—allows for the rapid generation of diverse chemical libraries via reductive amination or nucleophilic addition. This guide provides a definitive technical analysis of its nomenclature, validated synthetic protocols, and characterization standards.

Nomenclature and Structural Analysis

The IUPAC name This compound is derived through a systematic application of the Hantzsch-Widman nomenclature system for heterocyclic compounds.[1]

1.1 Systematic Derivation[1]

-

Ring Size: The stem "-ep-" denotes a seven-membered ring.[1]

-

Saturation: The suffix "-ane" indicates a fully saturated ring system (no double bonds).[1]

-

Heteroatom: The prefix "aza" indicates nitrogen. The multiplier "di" specifies two nitrogen atoms.[4][5]

-

Positioning: The locants "1,4" assign the nitrogen atoms to the lowest possible numbering sequence within the ring.

-

Functional Group: The suffix "-one" at position 6 denotes the ketone carbonyl group.[1]

-

Salt Form: "Dihydrochloride" indicates the molecule is stabilized as a salt with two equivalents of hydrochloric acid, protonating both secondary amines.

1.2 Structural Visualization (DOT Diagram)

The following diagram illustrates the logical breakdown of the nomenclature and the numbering scheme.

Figure 1: Deconstruction of the IUPAC nomenclature for this compound.

Synthetic Methodologies

Direct synthesis of the unprotected ketone is challenging due to the high probability of self-condensation and polymerization.[1] A robust, field-proven protocol utilizes N-benzyl protection to mask the nucleophilic amines during ring closure, followed by catalytic hydrogenolysis.[1]

2.1 Retrosynthetic Analysis

The most efficient disconnection involves the double nucleophilic substitution of a 1,3-dielectrophile (1,3-dichloroacetone) by a 1,2-diamine.[1]

2.2 Validated Synthetic Protocol

Precaution: 1,3-Dichloroacetone is a potent lachrymator and blistering agent.[1] All operations must be performed in a functioning fume hood.[1]

Step 1: Synthesis of N,N'-Dibenzylethylenediamine

-

Reactants: Ethylenediamine (1.0 eq), Benzaldehyde (2.0 eq).

-

Procedure: Condense to form the bis-imine (Schiff base) in MeOH.

-

Reduction: Treat with NaBH₄ (2.5 eq) at 0°C to reduce the imine to the secondary amine.

-

Workup: Quench with water, extract with DCM, and dry over MgSO₄.

Step 2: Cyclization to N,N'-Dibenzyl-1,4-diazepan-6-one

-

Reactants: N,N'-Dibenzylethylenediamine (1.0 eq), 1,3-Dichloroacetone (1.0 eq), Triethylamine (2.2 eq).[1]

-

Solvent: Anhydrous THF or Toluene (0.1 M concentration to favor intramolecular cyclization).

-

Conditions: Slow addition of 1,3-dichloroacetone solution to the amine solution at reflux over 4 hours.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Step 3: Deprotection and Salt Formation [1]

-

Reactants: N,N'-Dibenzyl-1,4-diazepan-6-one, 10% Pd/C catalyst.[1]

-

Conditions: Hydrogenation (H₂ balloon or 50 psi) in MeOH/HCl (conc).

-

Mechanism: The Pd/C cleaves the benzyl groups; HCl traps the free amines immediately as the hydrochloride salt, preventing side reactions.

-

Isolation: Filtration of catalyst and concentration in vacuo yields the dihydrochloride salt.

2.3 Synthetic Workflow Diagram

Figure 2: Step-wise synthetic route from ethylenediamine to the target dihydrochloride salt.

Analytical Characterization

Validating the identity of this compound requires specific analytical checkpoints. The salt form is typically a white, hygroscopic solid.

3.1 Physicochemical Properties[1]

| Property | Value / Description |

| Molecular Formula | C₅H₁₀N₂O[1] · 2HCl |

| Molecular Weight | 187.07 g/mol (Salt) / 114.15 g/mol (Free Base) |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O. |

| Appearance | White to off-white crystalline solid.[1] |

| Stability | Hygroscopic. Store under inert atmosphere (N₂) at -20°C. |

3.2 Spectroscopic Profile (Expected)[1]

-

¹H NMR (D₂O, 400 MHz):

-

Due to the symmetry and rapid exchange in the salt form, the spectrum is relatively simple.

-

δ ~3.6-3.8 ppm (Singlet, 4H): Protons at positions 2 and 3 (ethylene bridge).[1]

-

δ ~4.2-4.4 ppm (Singlet, 4H): Protons at positions 5 and 7 (alpha to ketone and nitrogen).[1] Note: These may appear as AB quartets if the ring is conformationally locked, but often collapse to singlets in protic solvents.[1]

-

-

¹³C NMR (D₂O, 100 MHz):

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 115.1 (corresponding to the free base C₅H₁₁N₂O⁺).

-

Medicinal Chemistry Applications

The 1,4-diazepan-6-one scaffold is a "privileged structure" in drug discovery, offering distinct advantages over the more common piperazine or diazepane rings.[1]

4.1 Key Applications

-

Restricted Geometry Linkers: The 7-membered ring introduces a unique bite angle and conformational flexibility different from 6-membered rings, often improving selectivity in kinase inhibitors by accessing novel hydrophobic pockets.[1]

-

Reductive Amination Hub: The C6 ketone is a prime handle for late-stage functionalization.[1] Reacting the scaffold with diverse amines followed by reduction (NaCNBH₃) generates 6-amino-1,4-diazepane libraries efficiently.[1]

-

Protease Inhibition: Homopiperazine derivatives have been utilized as P1/P2 surrogates in cysteine protease inhibitors, where the secondary amines can form hydrogen bonds with the enzyme backbone [1].

4.2 Handling and Storage[1]

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly. Weighing should be performed quickly or in a glovebox.

-

Free Base Instability: Do not store the free base; it is prone to oxidative degradation and polymerization. Always maintain as the HCl or TFA salt until the point of use.

References

-

Design and Synthesis of 1,4-Diazepane Derivatives. Source: National Institutes of Health (PubChem) URL:[Link][1]

-

Synthesis of Functionalized 1,4-Benzodiazepines and Related Scaffolds. Source: MDPI (Molecules) URL:[Link][1]

-

IUPAC Nomenclature of Heterocycles (Hantzsch-Widman System). Source: IUPAC Blue Book / QMUL URL:[1][Link][1]

Sources

- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]

- 2. Diazepam - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

1,4-Diazepan-6-one Dihydrochloride: Technical Profile & Utilization Guide

Topic: 1,4-Diazepan-6-one Dihydrochloride: Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Homopiperazine Scaffold

In the landscape of heterocyclic building blocks, This compound (CAS: 1824627-70-4) occupies a specialized niche as a constrained, bifunctional scaffold. Often overshadowed by its ubiquitous benzo-fused cousin, Diazepam, this molecule is distinct: it is a fully saturated, seven-membered ring (homopiperazine) featuring a ketone functionality at the C6 position.

For medicinal chemists, this scaffold offers a unique geometric profile. Unlike the rigid, planar benzodiazepines, the 1,4-diazepane ring adopts a flexible twist-chair conformation, allowing for novel vector exploration in structure-activity relationship (SAR) studies. It serves as a critical intermediate in the synthesis of orexin receptor antagonists, Cdc7 kinase inhibitors, and peptidomimetics where a "beta-turn" mimetic is required.

Critical Distinction: This compound is not Diazepam (Valium). It lacks the fused benzene ring and the imine unsaturation. Confusing the two can lead to catastrophic errors in synthetic planning and biological assay interpretation.

Chemical Identity & Molecular Architecture

The core structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 6. The "dihydrochloride" designation indicates that both secondary amines are protonated, rendering the salt stable and water-soluble.

Structural Visualization

The numbering scheme is critical for understanding its reactivity, particularly the "bis(beta-amino)ketone" motif.

Physicochemical Data Profile

| Property | Value / Description |

| CAS Number | 1824627-70-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀N₂O · 2HCl |

| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSOLow: Ethanol, IsopropanolInsoluble: DCM, Ether, Hexanes |

| Hygroscopicity | High (Deliquescent). Must be stored under desiccant. |

| pKa (Calculated) | ~9.5 (Secondary Amines). The ketone exerts a mild electron-withdrawing effect. |

| Melting Point | >200°C (Decomposition). Exact MP varies by crystal habit/solvate. |

Chemical Properties & Reactivity[4]

The chemical behavior of 1,4-diazepan-6-one is dominated by two competing factors: the nucleophilicity of the amines and the electrophilicity of the ketone.

The Bis(β-amino)ketone Instability

In its dihydrochloride salt form , the molecule is stable because the nitrogen lone pairs are protonated (

-

Risk: Beta-amino ketones are prone to Retro-Mannich (Retro-Michael) fragmentation. Under basic conditions, the alpha-proton at C5 or C7 can be deprotonated, leading to elimination of the amine and ring opening.

-

Implication: Never store the free base. Generate it in situ at low temperatures (0°C) and react immediately.

Reactivity Map

Synthesis & Production

While direct cyclization of 1,3-dichloroacetone with ethylenediamine is theoretically possible, it often yields polymeric byproducts. The preferred high-purity route involves deprotection of a carbamate precursor.

Preferred Route: Boc-Deprotection

-

Precursor: N,N'-Di-Boc-1,4-diazepan-6-one (commercially available or synthesized via Dieckmann condensation of Boc-protected glycine derivatives).

-

Acidolysis: Treatment with 4M HCl in Dioxane.

-

Isolation: Precipitation of the dihydrochloride salt.

Why this matters: This route ensures the ketone remains intact and prevents polymerization, yielding a high-purity salt suitable for GMP applications.

Experimental Protocol: Reductive Amination

A validated workflow for derivatizing the C6 ketone while managing free-base instability.

Objective: To attach a substituent at the C6 position via reductive amination without ring degradation.

Materials

-

Target Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio)

-

Triethylamine (TEA) (2.0 eq) - Used strictly to neutralize the salt.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a dry 4:1 mixture of DCM:MeOH. The methanol is crucial to solubilize the hydrochloride salt initially.

-

Cold Neutralization:

-

Suspend the 1,4-diazepan-6-one · 2HCl in the solvent mixture at 0°C (Ice bath).

-

Add TEA dropwise. Do not exceed 2.2 equivalents. Excess base promotes decomposition.

-

Stir for 10 minutes until the solution clears (formation of free base in situ).

-

-

Imine Formation:

-

Immediately add the Target Amine.

-

Add Activated Molecular Sieves (4Å) to absorb water and drive imine formation.

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

-

Reduction:

-

Cool back to 0°C.

-

Add STAB portion-wise over 15 minutes. Gas evolution (H2) may occur.

-

Stir at RT for 12–16 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃.[4]

-

Extract with DCM (3x).

-

Note: The product is a polyamine. If it is water-soluble, use n-Butanol for extraction or purify the aqueous layer directly via Reverse Phase (C18) chromatography.

-

Handling & Storage Guidelines

Hygroscopicity Management

The dihydrochloride salt is deliquescent . Upon exposure to humid air, it absorbs water, forming a sticky gum that is difficult to weigh and prone to hydrolysis over time.

-

Storage: Store at -20°C in a tightly sealed vial within a secondary container containing desiccant (e.g., Drierite or Silica Gel).

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

Safety Profile (SDS Summary)

-

Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, wash with copious amounts of water. The salt is acidic; neutralization on skin occurs naturally but rinsing is required to remove chloride residues.

References

-

Chemical Identity & Properties

-

Synthetic Utility & Drug Development

-

Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. (Context: Discusses diazepane ring synthesis principles). Retrieved from [Link]

- Google Patents. (2020). WO2020084305A1 - Bicyclic peptide ligands and uses thereof. (Context: Describes the use of 1,4-diazepan-6-one as a key intermediate in step D).

-

-

Reactivity of Beta-Amino Ketones

-

Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Retrieved from [Link]

-

Sources

- 1. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]

- 2. N-heterocyclic heptane-FDC Chemical [fdc-chemical.com]

- 3. WO2020084305A1 - Bicyclic peptide ligands and uses thereof - Google Patents [patents.google.com]

- 4. 1,5-Dichloropentan-3-one | 3592-25-4 | Benchchem [benchchem.com]

The 1,4-Diazepine Scaffold: From Serendipity to Targeted Therapeutics

Executive Summary

The 1,4-diazepine core represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Historically synonymous with anxiolytics (benzodiazepines), this seven-membered heterocyclic ring has evolved far beyond central nervous system (CNS) modulation. This guide analyzes the technical trajectory of 1,4-diazepines: from Leo Sternbach’s serendipitous discovery of chlordiazepoxide to the rational design of pyrrolo[1,4]benzodiazepines (PBDs) as potent DNA-alkylating payloads in modern Antibody-Drug Conjugates (ADCs).

The Serendipitous Genesis: A Chemical rearrangement

The discovery of benzodiazepines is a textbook example of how chemical intuition must sometimes yield to empirical observation. In the mid-1950s at Hoffmann-La Roche, Leo Sternbach sought to develop tranquilizers by modifying the quinazoline-3-oxide structure.

The "Failed" Quinazoline Project

Sternbach’s team synthesized nearly 40 derivatives of quinazoline-3-oxide. The working hypothesis was that the 6-membered ring system would yield pharmacological activity. The final compound, Ro 5-0690 , was synthesized but initially discarded. During a lab cleanup in 1957, it was tested and found to possess superior sedative properties to meprobamate.

The Mechanism of Discovery (The Sternbach Rearrangement)

Structural analysis revealed that Ro 5-0690 was not a quinazoline. The reaction with the primary amine (methylamine) had induced a ring expansion—a rearrangement that created the 7-membered 1,4-diazepine ring.[3]

Key Chemical Insight: The reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide with methylamine did not result in simple substitution. Instead, the amine attacked the C2 position, leading to ring opening and subsequent re-cyclization to form chlordiazepoxide (Librium).

Visualization: The Serendipity Pathway

The following diagram illustrates the chemical logic flow from the intended quinazoline target to the actual benzodiazepine product.

Figure 1: The Sternbach Rearrangement pathway, illustrating the conversion of the quinazoline precursor into the 1,4-benzodiazepine scaffold.

Synthetic Protocol: The Modern Standard

While the original discovery involved ring expansion, modern industrial synthesis relies on the efficient cyclization of 2-aminobenzophenones . This protocol is the "gold standard" for generating diverse libraries of 1,4-benzodiazepines.

Protocol: General Synthesis of 1,4-Benzodiazepine-2-ones

Objective: Synthesize a 1,4-benzodiazepine derivative (e.g., Diazepam analog) via the haloacetyl method.

Reagents:

-

2-Amino-5-chlorobenzophenone (Precursor)

-

Haloacetyl halide (e.g., Chloroacetyl chloride)

-

Ammonia (NH₃) or Hexamethylenetetramine (HMTA)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Acylation (The "Warhead" Installation):

-

Dissolve 2-amino-5-chlorobenzophenone in anhydrous DCM.

-

Cool to 0°C. Add chloroacetyl chloride dropwise (1.1 eq) with a mild base (e.g., pyridine).

-

Causality: This step installs the two-carbon linker required to close the 7-membered ring. The chloro-group acts as the leaving group for the subsequent cyclization.

-

Checkpoint: Verify formation of the acetanilide intermediate via TLC (Rf shift).

-

-

Amination & Cyclization (The Ring Closure):

-

Treat the intermediate with ethanolic ammonia or HMTA under reflux.

-

Mechanism:[1][3][4][5][6][7] The ammonia displaces the chloride (SN2 reaction) to form a primary amine, which then intramolecularly attacks the ketone carbonyl.

-

Self-Validation: The formation of the imine bond (C=N) is thermodynamically driven by the stability of the fused bicyclic system. Water is the byproduct (Dean-Stark trap can be used for yield optimization).

-

-

Purification:

-

Recrystallize from ethanol/water. The 1,4-benzodiazepine crystallizes readily due to the planar fused benzene ring.

-

Pharmacophore & Mechanism (CNS)

The efficacy of 1,4-benzodiazepines relies on their interaction with the GABA-A receptor , a ligand-gated chloride ion channel.[1]

Structure-Activity Relationship (SAR)

The 1,4-diazepine ring must adopt a specific "boat" conformation to bind to the receptor pocket.

| Position | Modification | Effect on Activity | Example |

| Ring A (C7) | Electron-Withdrawing Group (Cl, NO₂, F) | Significantly Increases potency. Essential for high affinity. | Clonazepam (NO₂) |

| Ring A (C6, C8, C9) | Substituents | generally Decreases activity. | - |

| Position 1 (N1) | Alkylation (Methyl, etc.) | Increases activity (often improves lipophilicity/BBB penetration). | Diazepam |

| Position 2 (C2) | Carbonyl (C=O) | Essential for binding (H-bond acceptor). | All classic BZDs |

| Position 3 (C3) | Hydroxylation (-OH) | Increases polarity; speeds up metabolism (direct glucuronidation). | Oxazepam |

| Ring C (C5) | Phenyl ring | Essential. Ortho-substitution (F, Cl) increases potency.[3] | Midazolam |

Mechanism of Action: Allosteric Modulation

Benzodiazepines are Positive Allosteric Modulators (PAMs) .[3] They do not bind to the GABA active site. Instead, they bind to the

Pathway Logic:

-

BZD binds to

interface.[3] -

Conformational change increases the affinity of the receptor for GABA (endogenous ligand).

-

Frequency of Cl⁻ channel opening increases (contrast with barbiturates, which increase duration).

-

Hyperpolarization of the postsynaptic membrane makes the neuron resistant to excitation.[1]

Figure 2: The signal transduction pathway of Benzodiazepine-mediated GABA-A modulation.

Advanced Applications: Pyrrolo[1,4]benzodiazepines (PBDs) in Oncology

While classic benzodiazepines target the CNS, the Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) subclass has emerged as a lethal weapon in oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs).

The Shift from Groove Binding to Alkylation

Unlike CNS benzodiazepines which interact non-covalently with proteins, PBDs (e.g., Anthramycin, Tesirine) interact covalently with DNA .

-

Recognition: The PBD molecule fits snugly into the minor groove of DNA.[8]

-

Selectivity: It exhibits high specificity for Pu-G-Pu (Purine-Guanine-Purine) sequences.[9][10]

-

Alkylation: The electrophilic N10-C11 imine (or carbinolamine) of the PBD is attacked by the exocyclic amino group (N2) of the Guanine base.

-

Cross-linking: PBD dimers (two PBD units linked by a tether) can cross-link DNA strands, preventing replication and inducing apoptosis even in low-proliferating tumor cells.

Why this matters for Drug Development: PBD dimers are significantly more potent than traditional chemotherapy agents (picomolar potency). They do not distort the DNA helix structure significantly, allowing them to evade DNA repair mechanisms that typically recognize major distortions (like those caused by cisplatin).

References

-

Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry.

-

Mantaj, J., et al. (2017). Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) as a scaffold for the design and synthesis of anti-tumour drugs. PubMed.

-

Hoffmann-La Roche. (1960).[3][5][6] Chlordiazepoxide (Librium) Patent and Clinical Data.

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry.

-

Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolo[2,1-c][1,4]benzodiazepines. Med Res Rev.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolo[2,1-c][1,4]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Diazepine Core: A Technical Guide to a Privileged Scaffold

Executive Summary

The 1,4-diazepine core represents one of the most enduring "privileged structures" in medicinal chemistry.[1] Defined by a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, this scaffold transcends a single therapeutic indication.[2][3] While historically synonymous with anxiolytics (benzodiazepines), modern drug discovery has repurposed this core as a rigid geometric template for peptidomimetics, a DNA-alkylating warhead in oncology (pyrrolobenzodiazepines), and a modulator of protein-protein interactions (PPIs).

This guide dissects the structural, pharmacological, and synthetic attributes that make the 1,4-diazepine core a cornerstone of high-throughput screening and rational drug design.

Part 1: Structural Architecture & The "Privileged" Status[4]

Conformational Dynamics

The biological versatility of the 1,4-diazepine ring stems from its unique conformational mobility. Unlike flat aromatic systems, the seven-membered ring typically adopts a pseudo-boat conformation .

-

Bioactive Positioning: This non-planar shape allows substituents at the C2, C3, and C5 positions to occupy distinct vectors in 3D space, mimicking the side chains of amino acids in secondary protein structures.

-

Chirality: The C3 position is a stereogenic center in many derivatives (e.g., 3-substituted-1,4-benzodiazepines). The (S)-conformation is often critical for high-affinity binding to the benzodiazepine binding site on GABA-A receptors, whereas the (R)-enantiomer often shows reduced affinity.

The Beta-Turn Mimetic

One of the most powerful applications of the 1,4-diazepine core is its ability to mimic the

-

Mechanism: In a peptide

-turn, the -

Application: This allows the scaffold to inhibit Protein-Protein Interactions (PPIs) where

-turns are the recognition motifs (e.g., GPCR ligands, Bromodomain inhibitors).

Part 2: Pharmacological Domains

Neuroscience: Allosteric Modulation of GABA-A

The classical application of 1,4-benzodiazepines (e.g., Diazepam, Alprazolam) relies on positive allosteric modulation of the

Mechanism of Action:

-

Binding: The molecule binds to a specific pocket at the interface of the

and -

Conformation: Binding induces a conformational shift that increases the affinity of the receptor for GABA.

-

Effect: This increases the frequency (not duration) of chloride ion (

) channel opening, leading to hyperpolarization and neuronal inhibition.[8]

Figure 1: Signal transduction pathway for Benzodiazepine-mediated GABA-A modulation.

Oncology: Pyrrolobenzodiazepines (PBDs)

Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) represent a potent class of antitumor agents derived from Streptomyces. Unlike the reversible binding of anxiolytics, PBDs are DNA alkylating agents .

Mechanism of Action:

-

Minor Groove Binding: The PBD molecule fits snugly into the DNA minor groove due to its specific curvature (isohelical).

-

Electrophilic Attack: An imine functionality (N10-C11) acts as a "soft" electrophile.

-

Covalent Bonding: The exocyclic amino group (N2) of a Guanine base attacks the C11 position, forming a stable aminal adduct.

-

Dimerization: Synthetic PBD dimers cross-link two DNA strands (interstrand cross-linking), effectively blocking DNA replication forks and causing cell cycle arrest (G2/M phase) and apoptosis.[9]

Therapeutic Relevance: PBD dimers are currently high-value payloads for Antibody-Drug Conjugates (ADCs) due to their picomolar potency.

Figure 2: Mechanism of DNA alkylation by Pyrrolobenzodiazepine (PBD) dimers.

Part 3: Synthetic Methodologies

Efficient access to the 1,4-diazepine core is critical for library generation. Two primary strategies dominate modern workflows:

Classical Condensation

The reaction of 1,2-diaminobenzenes (o-phenylenediamines) with 1,3-dicarbonyl compounds or

-

Pros: Scalable, robust.

-

Cons: Limited diversity at the C3 position.

Multicomponent Reactions (MCR) - The Ugi Variation

For high-diversity libraries (e.g., peptidomimetics), the Ugi-4-Component Reaction (U-4CR) is preferred. This often involves a "convertible isocyanide" or a post-condensation cyclization step.

Protocol: Ugi-Deprotection-Cyclization (UDC)

-

Reagents: Aldehyde (

), Amine ( -

Ugi Step: Mix in methanol to form the linear diamide backbone.

-

Deprotection: Remove Boc group (e.g., TFA/DCM).

-

Cyclization: Base-mediated intramolecular transamidation to close the 7-membered ring.

Figure 3: Ugi-Deprotection-Cyclization (UDC) strategy for 1,4-diazepine library synthesis.

Part 4: Data Summary & SAR

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the biological impact of substitutions at key positions on the 1,4-benzodiazepine core.

| Position | Modification | Biological Consequence | Therapeutic Domain |

| N1 | Alkylation (Methyl/Ethyl) | Increases lipophilicity; enhances CNS penetration. | Anxiety/Epilepsy |

| C2 | Carbonyl (Lactam) | Essential for GABA-A receptor binding affinity. | Anxiety |

| C3 | Hydroxyl (-OH) | Increases polarity; speeds up metabolism (Glucuronidation). | Anxiety (Short-acting) |

| C7 | Electron-Withdrawing (Cl, | Significantly increases potency at GABA-A. | Anxiety (e.g., Clonazepam) |

| C5 | Phenyl Ring | Critical for hydrophobic interaction in the receptor pocket. | Anxiety/Sedation |

| C11 | Imine (N=C) | Electrophilic center for DNA alkylation (in PBDs). | Oncology (ADC Payloads) |

References

-

Molecules (2016) . An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. [Link]

-

Current Organic Synthesis (2019) . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][2]

-

Journal of Medicinal Chemistry (2007) . Privileged Scaffolds for Library Design and Drug Discovery. [Link]

-

ADC Review (2023) . Pyrrolobenzodiazepine (PBD) - Mechanism of Action. [Link][9]

-

ACS Chemical Biology (2014) . Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. wjarr.com [wjarr.com]

- 5. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. adcreview.com [adcreview.com]

Technical Guide: Spectroscopic Characterization of 1,4-Diazepan-6-one Dihydrochloride

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block used in the synthesis of protease inhibitors, supramolecular ligands, and neuroactive compounds.

The content is structured to serve as a definitive reference for analytical validation, focusing on the causality between the molecule's symmetric structure and its spectral signatures.

Chemical Profile & Structural Logic

Before interpreting spectra, one must understand the structural constraints of the molecule. 1,4-Diazepan-6-one is a seven-membered heterocyclic ketone with a high degree of symmetry.

-

CAS Number: 1824627-70-4

-

Molecular Formula:

-

Molecular Weight: 114.15 g/mol (Free Base) | 187.07 g/mol (Dihydrochloride)

-

Symmetry Elements: The molecule possesses a

axis of symmetry (or a mirror plane depending on conformation) passing through the carbonyl group (

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the symmetry-derived numbering scheme used for spectral assignment.

Caption: Connectivity map of 1,4-Diazepan-6-one highlighting chemically equivalent positions (C5/C7 and C2/C3) due to molecular symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the molecule's symmetry. In the dihydrochloride salt form, the amine protons exchange rapidly with deuterium in

H NMR Analysis ( , 400 MHz)

The proton spectrum displays two distinct signal sets. The absence of complex coupling patterns (multiplets) is characteristic of the isolated spin systems in the symmetric conformation.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 4.15 – 4.25 | Singlet (s) | 4H | H-5, H-7 | Protons on carbons |

| 3.65 – 3.75 | Singlet (s) | 4H | H-2, H-3 | Protons on the ethylene bridge. Deshielded only by the adjacent ammonium nitrogens. |

| 4.79 | Singlet | Solvent | HDO | Residual solvent peak (Reference). |

Experimental Insight: In DMSO-

C NMR Analysis ( , 100 MHz)

The carbon spectrum confirms the carbon framework with only three distinct signals, validating the symmetry.

| Chemical Shift ( | Carbon Type | Assignment | Structural Justification |

| ~202.0 | Quaternary (Cq) | C-6 (C=O) | Characteristic ketone carbonyl resonance. Note: If this were a lactam (amide), the shift would be ~165-175 ppm. The value >200 ppm confirms the ketone. |

| ~58.5 | Secondary ( | C-5, C-7 | Carbon |

| ~43.8 | Secondary ( | C-2, C-3 | Ethylene bridge carbons. |

Infrared Spectroscopy (FT-IR)

The IR spectrum of the dihydrochloride salt is distinct from the free base, primarily in the N-H stretching region.

| Wavenumber ( | Intensity | Functional Group | Diagnostic Value |

| 2400 – 3200 | Broad, Strong | Characteristic "ammonium band" for amine salts. Overlaps with C-H stretches. | |

| 1715 – 1725 | Strong, Sharp | C=O Stretch | Critical Identification Peak. Confirms the ketone functionality. A value below 1680 would suggest amide/lactam contamination. |

| 1580 – 1600 | Medium | N-H Bend | Scissoring vibration of the protonated amine. |

| 1400 – 1450 | Medium | Scissoring/wagging of the methylene groups. |

Protocol Tip: Use KBr pellet or ATR (Attenuated Total Reflectance) methods. The salt is hygroscopic; ensure the sample is dried (vacuum oven, 40°C) before analysis to prevent water bands (

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation.[1] For the dihydrochloride salt, the ionization process typically detects the protonated free base

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion:

115.1

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), the homopiperazine ring undergoes characteristic ring-opening and neutral losses.

-

Precursor:

115.1 -

Loss of CO (-28 Da): Formation of

87.1. This confirms the presence of the ketone. -

Loss of

(-29 Da): Retro-Mannich type fragmentation typical of cyclic amines.

Caption: Proposed ESI-MS fragmentation pathway for 1,4-diazepan-6-one.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this standardized workflow for sample preparation.

Sample Preparation for NMR

-

Drying: Dry 20 mg of the dihydrochloride salt in a vacuum desiccator over

for 4 hours to remove surface moisture. -

Solvent: Dissolve in 0.6 mL of

(99.9% D). -

Reference: Use an external reference (TSP) or calibrate to the residual HDO peak (

4.79). Do not use TMS (insoluble in water).

Handling the Dihydrochloride Salt

The dihydrochloride form (

-

Storage: Store at -20°C under argon.

-

Free Base Generation: If the free base is required for reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA) to avoid self-condensation of the free amine with the ketone.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649635 (1,4-Diazepan-6-one).

-

[Link]

-

- eMolecules. Chemical Building Blocks: this compound (CAS 1824627-70-4).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for general spectroscopic assignments of cyclic ketones and amine salts).

Sources

Potential research areas for 1,4-Diazepan-6-one dihydrochloride

Title: Unlocking the Seven-Membered Ring: Strategic Applications of 1,4-Diazepan-6-one Dihydrochloride in Medicinal Chemistry

Executive Summary

This compound (CAS 1824627-70-4) represents a high-value, underutilized scaffold in modern drug discovery. Structurally, it is the seven-membered homolog of 4-piperidone—a ubiquitous building block in FDA-approved therapeutics. However, unlike its six-membered counterpart, the 1,4-diazepan-6-one core offers unique conformational flexibility and distinct vector orientations for substituent display, allowing it to access novel intellectual property (IP) space.

This technical guide outlines the strategic potential of this scaffold, focusing on its utility in Diversity-Oriented Synthesis (DOS), its relevance to GPCR and kinase inhibitor design, and the specific chemical handling required for its dihydrochloride salt form.

Part 1: Chemical Profile & Handling

Identity: this compound Core Structure: A seven-membered homopiperazine ring with a ketone functionality at the C6 position. Salt Form Utility: The dihydrochloride salt stabilizes the molecule, preventing self-condensation (Schiff base formation) between the secondary amines and the ketone, which can occur in the free base form upon prolonged storage.

Critical Handling Protocol: Free-Basing Before engaging in nucleophilic substitutions or reductive aminations, the salt must be neutralized.

-

Dissolution: Dissolve the dihydrochloride in a minimum volume of water.

-

Basification: Adjust pH to >10 using saturated Na₂CO₃ or 1N NaOH at 0°C.

-

Extraction: Rapidly extract with DCM or CHCl₃ (repeated 3-4 times due to high water solubility).

-

Drying: Dry over anhydrous Na₂SO₄ and use immediately.

Part 2: Strategic Research Areas

Area 1: Diversity-Oriented Synthesis (The "Homopiperidone" Strategy)

The C6 ketone is a "chemical handle" that allows for the rapid generation of spiro-cycles and branched amines. This is particularly valuable for Fragment-Based Drug Discovery (FBDD), where the 7-membered ring provides a scaffold that is distinct from the flat aromatic rings common in screening libraries.

-

Reductive Amination: Converts the ketone into a primary, secondary, or tertiary amine, creating 6-amino-1,4-diazepanes. These are structural analogs to 4-aminopiperidines (found in fentanyl and various GPCR ligands) but with altered lipophilicity and metabolic profiles.

-

Strecker/Ugi Reactions: The ketone can participate in multicomponent reactions to form alpha-amino acids or spiro-hydantoins, rigidifying the flexible 7-membered ring.

Area 2: GPCR Ligand Design (The Orexin/Suvorexant Analogy)

The 1,4-diazepane ring is a validated pharmacophore, most notably serving as the core scaffold for Suvorexant (Belsomra) , a dual orexin receptor antagonist.

-

Mechanism: Suvorexant utilizes a methyl-substituted 1,4-diazepane to position two aromatic systems in a specific conformation.

-

Research Opportunity: 1,4-Diazepan-6-one allows researchers to explore 6-substituted analogs. By introducing polarity or constraints at the C6 position (via the ketone), one can probe the "back pocket" of GPCR binding sites, potentially improving selectivity over the standard 5-methyl or unsubstituted diazepane scaffolds.

Area 3: Peptidomimetics & Protease Inhibition

Homopiperazines are often used to mimic peptide

-

Reduced to a Hydroxyl: Creating a transition-state mimic for aspartyl proteases.

-

Converted to an Oxime/Hydrazone: To extend the scaffold into solvent-exposed regions of a protein binding pocket.

Part 3: Visualization of Scaffold Divergence

The following diagram illustrates how the 1,4-diazepan-6-one core serves as a divergence point for three distinct chemical libraries.

Caption: Figure 1 illustrates the divergent synthetic pathways, transforming the core ketone into amino-diazepanes (Library A), spiro-cycles (Library B), or linkers (Library C).

Part 4: Experimental Protocol

Protocol: Reductive Amination of 1,4-Diazepan-6-one

Objective: To synthesize 6-(Benzylamino)-1,4-diazepane derivatives.

Prerequisites:

-

Ensure the 1,4-diazepan-6-one is N-protected (e.g., N,N'-diBoc-1,4-diazepan-6-one) to prevent polymerization.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve N,N'-diBoc-1,4-diazepan-6-one (1.0 equiv) and Benzylamine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

-

Imine Formation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour under Nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

-

Expert Insight: NaBH(OAc)₃ is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones, preventing direct reduction of the starting material.

-

-

Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Deprotection (Optional): Treat with 4M HCl in Dioxane to remove Boc groups if the free amine is required for the next step.

Part 5: Data Presentation (Comparative Analysis)

Table 1: Comparison of 6-Membered vs. 7-Membered Ketone Scaffolds

| Feature | 4-Piperidone (6-Membered) | 1,4-Diazepan-6-one (7-Membered) | Medicinal Chemistry Implication |

| Ring Conformation | Chair (Rigid) | Twist-Boat / Chair (Flexible) | 7-membered rings can adapt to "induced fit" binding pockets. |

| Vector Orientation | Linear / Equatorial | Angular / Diverse | Allows for unique exit vectors for substituents (e.g., in kinase back-pockets). |

| IP Space | Crowded / Generic | Less Explored | Higher probability of securing novel composition of matter patents. |

| Blood-Brain Barrier | High Permeability | Moderate-High Permeability | Diazepanes are proven CNS scaffolds (e.g., Suvorexant). |

References

-

Chemical Identity & Structure: PubChem. This compound (Compound Summary). National Library of Medicine. Available at: [Link]

-